molecular formula C11H9NO2 B1316907 6-Hydroxy-2-naphthamide CAS No. 62529-01-5

6-Hydroxy-2-naphthamide

Cat. No. B1316907
CAS RN: 62529-01-5
M. Wt: 187.19 g/mol
InChI Key: AHOQHQUHLVKLNU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthamide is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of hydroxynaphthoic acid .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthamide consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 187.19 .

Scientific Research Applications

Fluorescent Sensing

6-Hydroxy-2-naphthamide derivatives have been used in the development of fluorescent sensors. A study by Kanagaraj et al. (2014) demonstrated the use of a complex involving a variant of 6-Hydroxy-2-naphthamide for the selective detection of mercury ions (Hg2+) in aqueous solutions. This sensor exhibited a “turn-off” fluorescence response in the presence of Hg2+, indicating its potential application in environmental monitoring and safety assessments (Kanagaraj, Bavanidevi, Chow, & Pitchumani, 2014).

Chemical Synthesis

The compound has been utilized in chemical synthesis processes. Wang et al. (2013) reported the synthesis of 2-Hydroxy-6-naphthoic acid from 2-Naphthol, showcasing the compound's role as a raw material in producing polyaromatic esters (Wang, Li, Gong, Zhao, & Zhang, 2013).

Photochemistry

Ditkovich et al. (2016) explored the photochemical properties of 6-Hydroxy-2-naphthoic acid and its derivatives. Their research showed how these compounds act as bifunctional photoacids with unique reactive properties under light exposure, useful in studying proton transfer and photochemical reactions (Ditkovich, Pines, & Pines, 2016).

Pharmaceutical Research

In pharmaceutical research, 6-Hydroxy-2-naphthamide derivatives have shown potential in the development of diagnostic tools. Shoghi-Jadid et al. (2002) used a derivative of this compound, coupled with positron emission tomography, to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease, showcasing its application in neuroimaging (Shoghi-Jadid et al., 2002).

Material Science

In the field of material science, Schwarz and Kricheldorf (1991) studied poly(6-hydroxy-2-naphthoic acid) to create needlelike crystals (whiskers). They observed phase transitions in these crystals at high temperatures, suggesting applications in advanced material engineering and thermally responsive materials (Schwarz & Kricheldorf, 1991).

Environmental Science

6-Hydroxy-2-naphthamide and its derivatives also play a role in environmental science. Bull et al. (2019) investigated substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid, for their spectral properties in a tandem ion mobility spectrometer. This research has implications for understanding atmospheric chemistry and pollution monitoring (Bull, Buntine, Scholz, Carrascosa, Giacomozzi, Stockett, & Bieske, 2019).

properties

IUPAC Name

6-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOQHQUHLVKLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558918
Record name 6-Hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2-naphthamide

CAS RN

62529-01-5
Record name 6-Hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62529-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-hydroxy-2-napthoic acid (1.88 g, 9.99 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.11 g, 10.98 mmol), 1-hydroxybenzotriazole (1.48 g, 10.98 mmol) and ammonium carbonate (4.80 g, 49.95 mmol) in N,N-dimethylformamide (70 ml) was left to stir at room temperature under a nitrogen atmosphere for 3 days. The solvent was removed in vacuo and the residue partitioned between saturated aqueous sodium hydrogen carbonate (50 ml) and ethyl acetate (6 ×50 ml). The combined organic extracts were washed with water (25 ml), saturated aqueous sodium chloride (25 ml), dried (sodium sulfate) and the solvent removed in vacuo. The solid was absorbed onto silica gel and purified by column chromatography on silica gel eluting with dichloromethane:methanol:0.880 ammonia (95:5:0.5 changing to 90:10:1) to give the title compound as a pale yellow solid (1.1 g).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com
T Fu, Y Zuo, Z Zhong, X Chen, Z Pan - European Journal of Medicinal …, 2022 - Elsevier
B-lymphoid tyrosine kinase (BLK), a member of the SRC family nonreceptor tyrosine kinase, is involved in the B-cell receptor (BCR) signaling pathway and B cell development and …
Number of citations: 2 www.sciencedirect.com
D Miyamoto - 2023 - search.proquest.com
Immunomodulatory drugs (IMiDs) function as molecular glues between the E3 ligase substrate receptor cereblon (CRBN) and protein substrates. The formation of this ternary complex …
Number of citations: 2 search.proquest.com

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